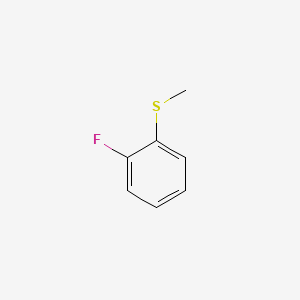

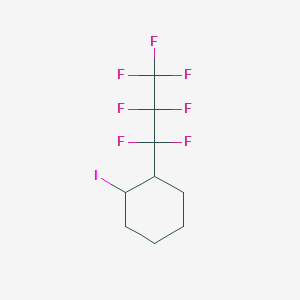

![molecular formula C10H15N3O3S B1305563 2-[2-([1,3,4]噻二唑-2-基氨基甲酰基)-乙基]-戊酸 CAS No. 380585-19-3](/img/structure/B1305563.png)

2-[2-([1,3,4]噻二唑-2-基氨基甲酰基)-乙基]-戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

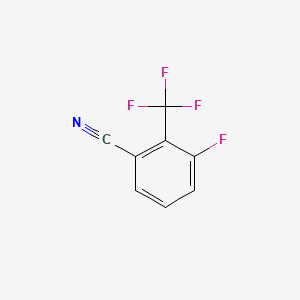

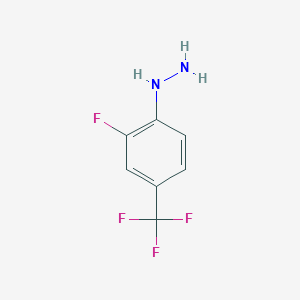

The compound "2-[2-([1,3,4]Thiadiazol-2-ylcarbamoyl)-ethyl]-pentanoic acid" is a derivative of thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiadiazole derivatives are known for their diverse biological activities and are often synthesized for pharmaceutical applications. The papers provided discuss the synthesis and properties of various thiadiazole derivatives, which can be related to the compound .

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves the cyclization of thiosemicarbazide with carboxylic acids or their derivatives. In the context of the provided papers, a stereoselective or exclusive approach was reported for the synthesis of ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates, which are structurally related to the compound of interest . This method involves the formation of a quaternary carbon with a controlled cis-configuration and the prevention of E/Z isomerization. The practicality of this approach is demonstrated by the synthesis of a side-chain material for cefcapene pivoxil, indicating the relevance of such methods in pharmaceutical synthesis .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can significantly influence the compound's biological activity. In one of the studies, the crystal structure of a thiadiazole derivative was determined using single-crystal X-ray diffraction, revealing intermolecular interactions such as hydrogen bonding and π-π stacking, which contribute to the stability of the compound's structure . These interactions are crucial for understanding the compound's behavior in biological systems.

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions due to the reactive nature of the thiadiazole ring. The papers do not provide specific reactions for the compound "2-[2-([1,3,4]Thiadiazol-2-ylcarbamoyl)-ethyl]-pentanoic acid," but they do mention the synthesis of related compounds through cyclization reactions involving thiosemicarbazide and carboxylic acid derivatives . These reactions are essential for the formation of the thiadiazole ring and the overall structure of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The crystallographic analysis provided in one of the papers gives insight into the density and molecular geometry of a thiadiazole derivative, which can be extrapolated to understand similar compounds . Additionally, the antimicrobial evaluation of thiadiazole derivatives indicates their potential as bioactive molecules, with significant activity against various microbial strains . These properties are important for the development of pharmaceuticals and other applications.

科学研究应用

衍生物合成

该化合物用于合成1,3,4-噻二唑-2-胺衍生物 . 一种新的合成2-氨基-1,3,4-噻二唑的方法,该方法是在PPE存在下,通过羧酸与硫代半碳酰肼的反应而实现的 .

抗癌活性

1,3,4-噻二唑衍生物,包括所讨论的化合物,已显示出具有抗肿瘤活性 . 它们已在胰腺导管腺癌细胞中得到评估 .

抗菌活性

这些化合物已被研究其抗菌活性 . 它们已针对各种细菌菌株进行了测试,发现对某些菌株具有抑制作用 .

抗真菌活性

抗寄生虫活性

对某些酶的抑制作用

这些化合物对碳酸酐酶和α-糖苷酶表现出抑制作用 . 这对于治疗青光眼和2型糖尿病很重要 .

抗癫痫药

1,3,4-噻二唑衍生物已被研究作为潜在的抗癫痫药 . 它们已被证明具有良好的抗惊厥活性,是高效且毒性较小的抗惊厥药 .

抗菌剂

属性

IUPAC Name |

5-oxo-2-propyl-5-(1,3,4-thiadiazol-2-ylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3S/c1-2-3-7(9(15)16)4-5-8(14)12-10-13-11-6-17-10/h6-7H,2-5H2,1H3,(H,15,16)(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUOBLQIQXRNQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC(=O)NC1=NN=CS1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389739 |

Source

|

| Record name | 2-[2-([1,3,4]Thiadiazol-2-ylcarbamoyl)-ethyl]-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

380585-19-3 |

Source

|

| Record name | 2-[2-([1,3,4]Thiadiazol-2-ylcarbamoyl)-ethyl]-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

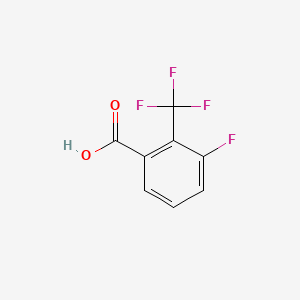

![2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1305480.png)